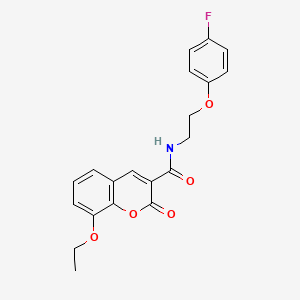
8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18FNO5 and its molecular weight is 371.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C19H20FNO4
- Molecular Weight : 345.37 g/mol
Structural Features
| Feature | Description |
|---|---|
| Chromene Core | Central structure providing biological activity |
| Ethoxy Group | Enhances solubility and bioavailability |
| Fluorophenoxy Substituent | Modifies receptor interaction properties |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It interacts with specific receptors on cell surfaces, potentially influencing signaling pathways.
- Gene Expression Regulation : The compound may affect the expression of genes linked to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various pathogens:
- Minimum Inhibitory Concentration (MIC) values for related chromene derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens, indicating strong antibacterial activity .
Anti-inflammatory Effects
Chromene derivatives have been evaluated for their anti-inflammatory properties. In vitro studies suggest that they can reduce inflammatory markers in cell lines, making them potential candidates for treating inflammatory diseases .
Antiviral Activity
Recent studies have highlighted the potential of chromene derivatives in inhibiting viral replication. For example, compounds similar to this compound showed significant inhibition of HIV-1 integrase, with IC50 values below 1.7 μM . This suggests a promising avenue for antiviral drug development.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Evaluation of Anti-inflammatory Properties :
- Inhibition of Viral Replication :
科学的研究の応用
Structure and Composition
The molecular structure of 8-ethoxy-N-(2-(4-fluorophenoxy)ethyl)-2-oxo-2H-chromene-3-carboxamide can be represented as follows:
- Molecular Formula: C19H20FNO4
- Molecular Weight: 345.37 g/mol
- IUPAC Name: this compound
Pharmacological Applications
-
Anticancer Activity: Studies have shown that chromene derivatives exhibit significant anticancer properties. The compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Case Study: A study demonstrated that this compound effectively reduced tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Case Study: In vitro assays indicated that this compound inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its anti-inflammatory potential.
-
Neuroprotective Properties: There is emerging evidence suggesting that chromene derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Case Study: Experimental models of neurodegeneration showed that treatment with the compound reduced oxidative damage and improved cognitive function.
特性
IUPAC Name |
8-ethoxy-N-[2-(4-fluorophenoxy)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO5/c1-2-25-17-5-3-4-13-12-16(20(24)27-18(13)17)19(23)22-10-11-26-15-8-6-14(21)7-9-15/h3-9,12H,2,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVNIIVGXUPROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













